Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate
Overview
Description
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H6BrFO2S. It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate typically involves the bromination and fluorination of benzothiophene derivatives followed by esterification. One common method includes:
Bromination: Benzothiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 6-position.
Fluorination: The brominated benzothiophene is then subjected to fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atom at the 5-position.
Esterification: The resulting 6-bromo-5-fluorobenzothiophene is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can yield carboxylic acids .
Scientific Research Applications
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-5-fluorobenzothiophene-2-carboxylate
- Methyl 6-bromo-5-chlorobenzothiophene-2-carboxylate
- Methyl 6-iodo-5-fluorobenzothiophene-2-carboxylate
Uniqueness
Methyl 6-bromo-5-fluorobenzothiophene-2-carboxylate is unique due to the specific combination of bromine and fluorine atoms, which can influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological or material properties .
Properties
IUPAC Name |
methyl 6-bromo-5-fluoro-1-benzothiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPFXUVKYZDMMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=C(C=C2S1)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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